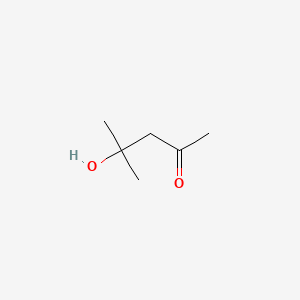
Diacetone alcohol
Cat. No. B1670379
Key on ui cas rn:
123-42-2
M. Wt: 116.16 g/mol
InChI Key: SWXVUIWOUIDPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05578377
Procedure details


Cobalt 2-ethylhexanoate was diluted with a solvent in a weight ratio of ethanol:acetylacetone=100:10 to a solid content of 5 wt % as calculated as oxide (solution J) Solution A1, solution C1, solution H and solution J were mixed in a weight ratio of solution A1 :solution C1 :solution H:solution J=40:15:30:15, and heat treatment was conducted at 40° C. for 20 minutes. Then, the solution was diluted with a solvent in a mixed solvent in a weight ratio of water:ethanol:propylene glycol monomethyl ether acetate:IPA:diacetone alcohol=5.3:22.5:38:23:10 to a solid content of 1.2 wt % to obtain a coating solution for a colored antistatic film.
[Compound]
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Cobalt 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four


[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
Solution A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
solution C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
solution H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
solution J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
solution A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:8][CH:9]([OH:11])C.[CH2:12]([OH:14])C>O.C(C(CCCC)C([O-])=O)C.[Co+2].C(C(CCCC)C([O-])=O)C>[C:9]([O:7][CH:5]([CH3:6])[CH2:4][O:14][CH3:12])(=[O:11])[CH3:8].[CH3:6][C:5](=[O:7])[CH2:4][C:1]([CH3:8])([OH:3])[CH3:2] |f:4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
solution C1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solution H
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solution J
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
Cobalt 2-ethylhexanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Co+2].C(C)C(C(=O)[O-])CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
Step Six
[Compound]
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
solution J
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
Solution A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
solution C1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
solution H
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
solution J
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
solution A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(COC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)(O)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
